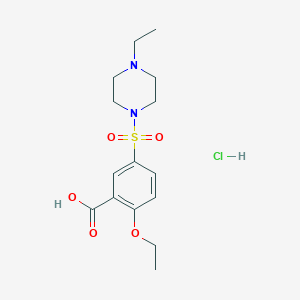

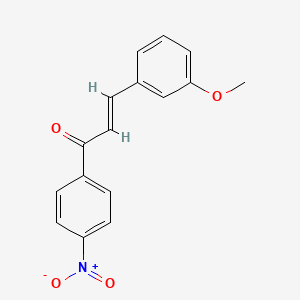

![molecular formula C7H4BrNS B3114148 3-Bromobenzo[d]isothiazole CAS No. 19983-38-1](/img/structure/B3114148.png)

3-Bromobenzo[d]isothiazole

Vue d'ensemble

Description

3-Bromobenzo[d]isothiazole is a chemical compound with the molecular formula C7H4BrNS and a molecular weight of 214.08 . It is used in various pharmaceutical applications due to its wide range of biological activities .

Synthesis Analysis

Isothiazoles, including this compound, can be synthesized through various methods such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers is one method that enables the synthesis of isothiazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing two hetero atoms . The structure is derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis

Isothiazoles undergo a wide range of selective transformations involving the isothiazole heterocycle . They can undergo ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 199.3±23.0 °C and a predicted density of 1.748±0.06 g/cm3 . Its pKa is predicted to be 1.05±0.50 .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactions : The reactivity of 3-Bromobenzo[d]isothiazole allows for its incorporation into complex molecular frameworks. For example, it can undergo cycloaddition reactions to form bicyclic isothiazolo[5,4-d]isoxazole S,S-dioxides and pyrazolo[3,4-d]isothiazole S,S-dioxides, which are obtained through regioselective interactions with diazoalkanes and nitrile oxides. These reactions highlight the compound's capacity for forming structurally diverse and potentially bioactive heterocycles (Clerici et al., 2006).

Material Science Applications : this compound derivatives have been explored for their potential in material sciences, particularly in the development of fluorescent sensors. A notable application involves the synthesis of a “turn-on” fluorescent sensor designed for the selective detection of toxic metal ions such as Hg(II) and Cu(II). This sensor demonstrates significant potential for intracellular monitoring, showcasing the compound's applicability in biological and environmental sensing technologies (Rasheed et al., 2019).

Pharmaceutical Research : The structural motif of this compound is instrumental in pharmaceutical research, where it is used to synthesize novel compounds with potential therapeutic applications. For instance, its derivatives have been evaluated for anti-bacterial activities, particularly against Gram-positive bacteria, indicating its relevance in the development of new antibiotics (Qiang, 2013).

Advancements in Organic Synthesis : The compound also facilitates innovative synthetic strategies, such as ligand-free copper-catalyzed synthesis of benzimidazoles and benzothiazoles. This method highlights a sustainable approach to synthesizing pharmacologically relevant heterocycles, emphasizing the role of this compound in advancing green chemistry principles (Saha et al., 2009).

Mécanisme D'action

Target of Action:

3-Bromobenzo[d]isothiazole (CAS number: 19983-38-1) belongs to the isothiazole family, which has gained attention due to its diverse biological activities . While specific targets for this compound may vary, it primarily interacts with cellular components involved in disease pathways.

Safety and Hazards

While specific safety and hazard information for 3-Bromobenzo[d]isothiazole is not available in the retrieved papers, isothiazolinones, a class of compounds that includes isothiazoles, are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

Orientations Futures

The chemistry of isothiazoles is being intensively developed, with a focus on the synthesis of isothiazole-containing molecules and the study of their biological activities . Chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances are receiving considerable attention . Additionally, the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is a promising area of future research .

Propriétés

IUPAC Name |

3-bromo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCHIQDYILFAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

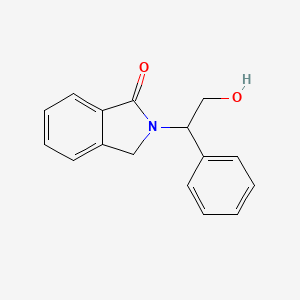

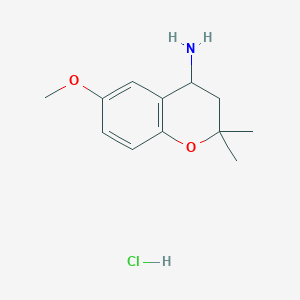

![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)

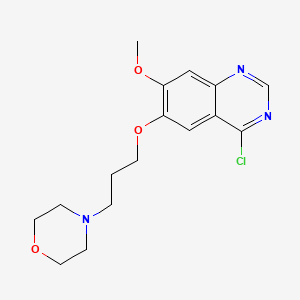

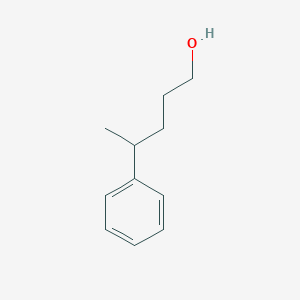

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)

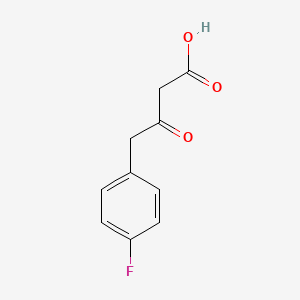

![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)

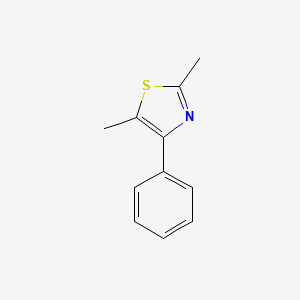

![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)

![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)